Nornicotine, N-formyl
Overview
Description
Nornicotine, N-formyl is a derivative of nornicotine, an alkaloid found in various plants, including the tobacco plant (Nicotiana). It is chemically similar to nicotine but lacks a methyl group. This compound has the molecular formula C₁₀H₁₂N₂O and a molecular weight of 176.2151 g/mol . This compound is of interest due to its role in the formation of carcinogenic substances during the curing and processing of tobacco .
Synthetic Routes and Reaction Conditions:
Demethylation of Nicotine: One common method for synthesizing nornicotine involves the demethylation of nicotine.
Partial Reduction of Myosmine: Another method involves the partial reduction of 3-myosmine using standard catalytic hydrogenation conditions with palladium as a catalyst or sodium borohydride.
Industrial Production Methods:
Solid-Supported Reagents and Scavengers: The sequential use of solid-supported reagents and scavengers has led to an efficient synthesis of nornicotine and its derivatives.
Types of Reactions:
Reduction: The compound can be partially reduced using catalytic hydrogenation conditions.
Substitution: Nornicotine can participate in substitution reactions, particularly in the formation of N-nitrosonornicotine, a known carcinogen.
Common Reagents and Conditions:
Oxidation: Silver oxide, palladium catalysts, and sodium borohydride are commonly used reagents.
Reduction: Catalytic hydrogenation with palladium or sodium borohydride.
Substitution: Specific conditions involving the presence of nitrosating agents in human saliva.
Major Products Formed:
N-nitrosonornicotine: Formed during the curing and processing of tobacco.
Mechanism of Action
Target of Action
Nornicotine, a metabolite of nicotine, primarily targets the nicotinic acetylcholine receptors (nAChRs) in the brain . These receptors play a crucial role in modulating specific aspects of learning and memory . Nornicotine has a high affinity for the alpha-6 and alpha-7 subunits of nAChRs .
Mode of Action
Nornicotine interacts with its targets, the nAChRs, leading to improved cognition and attention . It also inhibits the dopamine transporter (DAT) in the striatum via nAChR and releases dopamine in rats .
Biochemical Pathways
Nornicotine is biosynthesized from ornithine through a series of consecutive reactions catalyzed by three enzymes: ornithine decarboxylase (ODC), putrescine N-methyltransferase (PMT), and N-methylputrescine oxidase (MPO) . The conversion of nicotine to nornicotine occurs through a demethylation step catalyzed by nicotine N-demethylase, a cytochrome P450 enzyme belonging to the CYP82E subfamily .
Pharmacokinetics
The rate of metabolism of nornicotine affects its pharmacology by determining the level of nornicotine in the body with any given rate of consumption of tobacco . When elimination of nornicotine is accelerated, people consume more tobacco, presumably to maintain a desired level of nornicotine in the body .
Result of Action
Nornicotine can react in human saliva to form N-nitrosonornicotine, a known type 1 carcinogen . It is a precursor to the carcinogen N-nitrosonornicotine that is produced during the curing and processing of tobacco .
Action Environment
The action of nornicotine is influenced by environmental factors such as the presence of other chemicals in tobacco. For instance, jasmonate, a defense-related plant hormone, plays a crucial signaling role in activating transcriptional regulators that coordinate the expression of downstream metabolic and transport genes involved in nicotine production .
Biochemical Analysis
Biochemical Properties
Nornicotine, N-formyl interacts with various enzymes and proteins. It is formed from nicotine through a demethylation step catalyzed by nicotine N-demethylase, a cytochrome P450 enzyme belonging to the CYP82E subfamily . Several CYP82E genes have been identified in tobacco, including CYP82E2, CYP82E3, CYP82E4, CYP82E5, CYP82E10, and CYP82E21 .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It has been shown to possess high affinity for alpha-6 and alpha-7 subunits of nicotinic acetylcholine receptors (nAChRs) and inhibits dopamine transporter (DAT) in the striatum via nAChR, releasing dopamine in rats .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It acts at the α7 receptors of nAChR, leading to improved cognition and attention .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. Its durable presence in the brain suggests that it may mediate some of the neuroprotective effects of nicotine .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. High doses of nornicotine increased locomotor activity and blunted the locomotor stimulant effect of nicotine .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is formed from nicotine through demethylation catalyzed by CYP82Es .
Transport and Distribution
This compound is transported and distributed within cells and tissues. It is synthesized exclusively in the roots of tobacco plants and is largely stored in the leaves .
Scientific Research Applications
Nornicotine, N-formyl is used in various scientific research applications, including:
Comparison with Similar Compounds
Nicotine: Chemically similar but contains a methyl group.
N-nitrosonornicotine: A carcinogenic derivative formed from nornicotine.
Anatabine: Another alkaloid found in tobacco, structurally similar to nornicotine.
Uniqueness of Nornicotine, N-formyl: this compound is unique due to its specific structural modification (formyl group) and its role in the formation of carcinogenic substances during tobacco processing. Its interaction with nicotinic acetylcholine receptors and its use as a synthetic intermediate in various research applications further highlight its distinct properties .
Properties
IUPAC Name |
2-pyridin-3-ylpyrrolidine-1-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O/c13-8-12-6-2-4-10(12)9-3-1-5-11-7-9/h1,3,5,7-8,10H,2,4,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQLSEYOOXBRDFZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C=O)C2=CN=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30336006 | |
Record name | Nornicotine, N-formyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30336006 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3000-81-5 | |
Record name | Nornicotine, N-formyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30336006 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(pyridin-3-yl)pyrrolidine-1-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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